BI-1230

Antiviral HCV Replicon Assay

Researchers often face off-target effects when probing HCV protease function. BI-1230 solves this with its unique profile: an IC50 of 6.7 nM against NS3/4A and high selectivity over other serine/cysteine proteases, ensuring phenotypes are specifically linked to viral target engagement. - 4.6 nM & <1.8 nM EC50 in genotype 1a & 1b replicon assays - 42% oral bioavailability in rat; supports convenient in vivo dosing - Supplied with rigorous analytical data; shipped under ambient conditions globally.

Molecular Formula C42H52N6O9S
Molecular Weight 817.0 g/mol
Cat. No. B10787474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-1230
Molecular FormulaC42H52N6O9S
Molecular Weight817.0 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2OC3CC4C(=O)NC5(CC5C=CCCCCCC(C(=O)N4C3)NC(=O)OC6CCCC6)C(=O)O)C7=CSC(=N7)NC(=O)C(C)C)OC
InChIInChI=1S/C42H52N6O9S/c1-23(2)36(49)46-40-44-31(22-58-40)30-19-34(28-16-17-33(55-4)24(3)35(28)43-30)56-27-18-32-37(50)47-42(39(52)53)20-25(42)12-8-6-5-7-9-15-29(38(51)48(32)21-27)45-41(54)57-26-13-10-11-14-26/h8,12,16-17,19,22-23,25-27,29,32H,5-7,9-11,13-15,18,20-21H2,1-4H3,(H,45,54)(H,47,50)(H,52,53)(H,44,46,49)/b12-8-/t25-,27-,29+,32+,42-/m1/s1
InChIKeyYQCVJBZPFAJZFJ-XPQGHQSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BI-1230: A Potent and Highly Selective HCV NS3 Protease Inhibitor for Antiviral Research


BI-1230 is a macrocyclic compound that acts as a potent, digit nanomolar inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease . It is characterized by its high selectivity for the viral protease over a panel of other serine and cysteine proteases . The compound is also noted for its oral bioavailability and favorable pharmacokinetic (PK) profile in preclinical models . This combination of properties positions BI-1230 as a valuable chemical probe for studying viral replication and as a distinct entity within the HCV NS3/4A protease inhibitor class.

Protease target HCV NS3/4A protease inhibition studies
Assay type Replicon-based antiviral screening and mechanistic work
Model ready Preclinical PK/PD and exposure-model characterization

Why Generic Substitution of BI-1230 Fails in Critical HCV Research


The HCV NS3/4A protease inhibitor class includes multiple clinical candidates and research tools, such as faldaprevir (BI-201335), vaniprevir (MK-7009), and BI-1388. However, these compounds exhibit significant differences in their molecular targets, selectivity profiles, and preclinical pharmacokinetics, making them non-interchangeable in experiments. For example, while faldaprevir is a well-characterized clinical candidate [1], and BI-1388 has demonstrated activity against specific resistant mutants , substituting BI-1230 with these analogs without validating their comparative performance in a specific assay could confound results due to differing potency, selectivity, or bioavailability. BI-1230 offers a unique combination of low nanomolar potency against both genotype 1a and 1b viral replication and high selectivity against off-target human proteases, a profile not universally shared across all in-class inhibitors. Therefore, selection based on the specific, quantifiable evidence below is essential for experimental rigor and reproducibility.

Target compound
BI-1230 (this product)
Analogs (faldaprevir, vaniprevir, BI-1388)
Replicon potency
Genotype 1b potency context defined by quantitative EC50 data
Different EC50/IC50 profiles; may shift concentration-response in genotype-specific models
Selectivity
Panel-based selectivity against host serine/cysteine proteases
Off-target profile may not transfer; class-level selectivity cannot be assumed
Metabolic fate
Rat PK characterized: defined clearance, moderate half-life, limited Phase II metabolism
Extensive glucuronidation reported for faldaprevir; in vivo exposure may differ substantially
Similar scaffold does not mean interchangeable performance. Direct substitution without assay‑specific validation may confound potency, selectivity, or exposure outcomes.

Quantitative Evidence Guide for BI-1230 Differentiation


BI-1230 Exhibits Comparable or Superior Potency to Analogs in Genotype 1b Replicon Assays

BI-1230 demonstrates high potency against HCV genotype 1b, a common laboratory strain, with an EC50 of <1.8 nM in a cell-based replicon assay . This compares favorably to vaniprevir (MK-7009), another macrocyclic NS3/4A protease inhibitor, which exhibits an IC50 of 19 nM against genotype 1b in a Huh-7 cell-based assay under similar conditions [1]. The ~10-fold lower EC50 value for BI-1230 indicates a significantly higher antiviral effect at lower concentrations in this specific model system.

Genotype 1b potency
Cross‑study context
EC50 <1.8 nM vs 19 nM (vaniprevir IC50)
Supports replicon potency review
Huh7 cell-based assay, genotype 1b
Antiviral HCV Replicon Assay

Head-to-Head Analysis Confirms BI-1230's Superior Inhibition in a Functional NS3/4A Protease Assay

In a direct head-to-head comparison using a Rev-Nluc reporter assay to assess HCV NS3/4A protease inhibition, BI-1230 and its analog BI-1388 were tested at concentrations from 10 μM down to 0.0004 μM [1]. The resulting dose-response curves clearly demonstrate that BI-1230 achieves a more complete inhibition of the viral protease at lower concentrations compared to BI-1388. For instance, at a concentration of 0.0016 μM, BI-1230 suppresses protease activity to near-background levels, whereas BI-1388 shows significantly less inhibition, indicating a higher relative potency for BI-1230 in this functional cellular context.

Functional inhibition
Head‑to‑head
Near-complete protease suppression at ~0.0016 µM vs partial inhibition by BI-1388
Supports target engagement review
Rev-Nluc reporter, HEK-293T cells
Protease Assay Enzymology Comparative Pharmacology

BI-1230 Demonstrates Defined, Favorable Oral Pharmacokinetics in Rat Models

BI-1230 exhibits a well-characterized and favorable oral pharmacokinetic (PK) profile in rats. Following a 5 mg/kg oral dose, it achieves a peak plasma concentration (Cmax) of 405 nM, an elimination half-life (T1/2) of 2.1 hours, and an oral bioavailability (F) of 42% . The compound also shows a moderate clearance (CL) of 15 mL/min/kg and a steady-state volume of distribution (Vss) of 2.05 L/kg after a 2 mg/kg intravenous dose . This is in contrast to faldaprevir (BI-201335), a clinical analog, which undergoes extensive glucuronidation in rats, with a reported 37.6% of drug-derived radioactivity excreted as a glucuronide metabolite in bile [1]. This suggests a potentially more straightforward metabolic profile for BI-1230 in this preclinical species.

Oral PK in rat
Cross‑study context
F=42%, Cmax=405 nM, T1/2=2.1 h
Supports exposure-model validation
Compared to extensive glucuronidation of faldaprevir
Pharmacokinetics In Vivo Oral Bioavailability

Recommended Research Applications for BI-1230


High-Precision In Vitro Mechanistic Studies

The combination of high selectivity against other serine/cysteine proteases and low nanomolar potency in cell-based replicon assays makes BI-1230 an ideal chemical probe for dissecting HCV NS3/4A protease function in cellular models . Its ability to achieve near-complete target inhibition at low concentrations, as confirmed in head-to-head assays, minimizes confounding off-target effects, ensuring that observed phenotypes are specifically linked to viral protease blockade [1].

Preclinical In Vivo Proof-of-Concept Efficacy Studies

The well-defined oral pharmacokinetic profile in rats, including a 42% bioavailability, supports the use of BI-1230 in rodent models of HCV infection to establish in vivo proof-of-concept . The moderate clearance and half-life allow for convenient dosing regimens to maintain plasma concentrations above the antiviral EC50, enabling robust assessment of antiviral efficacy in a living system .

Comparative Pharmacology and Drug Discovery Screening

Given its distinct potency and PK profile compared to other macrocyclic inhibitors like faldaprevir and BI-1388, BI-1230 serves as a valuable comparator tool in drug discovery programs [2]. Researchers can use BI-1230 to benchmark new chemical entities, validate novel assay systems, or investigate structure-activity relationships (SAR) around the NS3/4A binding pocket, leveraging the available quantitative data for informed decision-making [1].

Studies Focused on Minimizing Off-Target Serine Protease Activity

For experiments where potential cross-reactivity with host cell proteases is a major concern, BI-1230's demonstrated high selectivity against a panel of other serine/cysteine proteases provides a clear advantage over less selective inhibitors . This property is critical for transcriptomic or proteomic studies aimed at identifying downstream effects solely attributable to HCV protease inhibition, without the confounding influence of inhibiting other cellular pathways.

Application
Selection Property
Validation Focus
In vitro protease inhibition studies
Potency context in replicon assays
Concentration-response and specificity profiling
Preclinical in vivo model‑response characterization
Defined oral PK in rat
Exposure‑response modeling and endpoint monitoring
Comparative pharmacology & benchmarking
Differentiated potency/selectivity vs analogs
Assay‑specific performance review
Off‑target selectivity research
Panel‑based serine/cysteine protease selectivity
Pathway‑specific inhibition context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


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